molecular formula C8H9F2NO2S B12764544 4-Methylphenyl-difluoromethanesulfonamide CAS No. 803728-11-2

4-Methylphenyl-difluoromethanesulfonamide

Katalognummer: B12764544
CAS-Nummer: 803728-11-2
Molekulargewicht: 221.23 g/mol
InChI-Schlüssel: QPMHTUPJLAWJAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylphenyl-difluoromethanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a difluoromethanesulfonamide group attached to a 4-methylphenyl ring. This compound has garnered interest due to its potential use in medicinal chemistry, particularly as an inhibitor of certain enzymes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl-difluoromethanesulfonamide typically involves the reaction of 4-methylphenylamine with difluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylphenyl-difluoromethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like acetonitrile or dimethylformamide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative.

Wissenschaftliche Forschungsanwendungen

4-Methylphenyl-difluoromethanesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methylphenyl-difluoromethanesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by blocking the substrate’s access. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is detrimental.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-bromo-3-methylphenyl)difluoromethanesulfonamide
  • N-(difluoromethyl)-4-methylphenylsulfonamido-pyridinium trifluoromethanesulfonate

Uniqueness

4-Methylphenyl-difluoromethanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards target enzymes, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Eigenschaften

CAS-Nummer

803728-11-2

Molekularformel

C8H9F2NO2S

Molekulargewicht

221.23 g/mol

IUPAC-Name

difluoro-(4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H9F2NO2S/c1-6-2-4-7(5-3-6)8(9,10)14(11,12)13/h2-5H,1H3,(H2,11,12,13)

InChI-Schlüssel

QPMHTUPJLAWJAW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(F)(F)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.